molecular formula C8H4BrClO2S2 B1651577 3-Bromo-1-benzothiophene-2-sulfonyl chloride CAS No. 128852-11-9

3-Bromo-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1651577
M. Wt: 311.6 g/mol
InChI Key: XWBNYRFXRRDTBI-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 128852-11-9 . It has a molecular weight of 311.61 and its IUPAC name is 3-bromobenzo[b]thiophene-2-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 3-Bromo-1-benzothiophene-2-sulfonyl chloride is 1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-benzothiophene-2-sulfonyl chloride include a molecular weight of 311.61 . It’s important to note that the compound is moisture sensitive .

Scientific Research Applications

  • Synthesis of Benzofuran Derivatives

    • Application: Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran substituted chalcone compounds are also important anticancer drug research directions .
    • Method: The synthesis of these compounds often involves complex organic reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
    • Results: These compounds have shown potential as therapeutic drugs for various diseases, including hepatitis C and cancer .
  • Synthesis of N-Sulfonylanthranilic Acid Derivatives and HIV Protease Inhibitors

    • Application: 3-Bromobenzenesulfonyl chloride, a compound similar to “3-Bromo-1-benzothiophene-2-sulfonyl chloride”, is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1’ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .
    • Method: The synthesis involves complex organic reactions, but the specific procedures and technical details are not provided in the sources .
    • Results: These compounds have shown potential as HIV protease inhibitors, which could be useful in the treatment of HIV .
  • Synthesis of Benzofuran Derivatives

    • Application: Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran substituted chalcone compounds are also important anticancer drug research directions .
    • Method: The synthesis of these compounds often involves complex organic reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
    • Results: These compounds have shown potential as therapeutic drugs for various diseases, including hepatitis C and cancer .
  • Synthesis of N-Sulfonylanthranilic Acid Derivatives and HIV Protease Inhibitors

    • Application: 3-Bromobenzenesulfonyl chloride, a compound similar to “3-Bromo-1-benzothiophene-2-sulfonyl chloride”, is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1’ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .
    • Method: The synthesis involves complex organic reactions, but the specific procedures and technical details are not provided in the sources .
    • Results: These compounds have shown potential as HIV protease inhibitors, which could be useful in the treatment of HIV .

Safety And Hazards

3-Bromo-1-benzothiophene-2-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s also important to note that contact with water liberates toxic gas .

properties

IUPAC Name

3-bromo-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBNYRFXRRDTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569307
Record name 3-Bromo-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-benzothiophene-2-sulfonyl chloride

CAS RN

128852-11-9
Record name 3-Bromo-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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